3-(tert-Butyl)benzene-1,2-diamine
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Description
Molecular Structure Analysis
The molecular structure of “3-(tert-Butyl)benzene-1,2-diamine” would consist of a benzene ring with a tert-butyl group and two amine groups attached. The tert-butyl group is a bulky substituent that can influence the properties and reactivity of the benzene ring it’s attached to .Scientific Research Applications
Medicinal Chemistry: Antimalarial Agents
The incorporation of the tert-butyl group into heterocycles has been a focus in medicinal chemistry. In this context, 3-tert-butylbenzene-1,2-diamine derivatives have shown promise as antimalarial agents. Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group exhibit potent antimalarial activity . Researchers have explored their potential as blood schizontocidal agents, aiming to improve malaria treatment.
Antidepressant Properties
The same class of compounds has also demonstrated antidepressant activity. The 1H-[1,2,4]triazino[5,6-b]indole derivatives exhibit effects on neurotransmitter systems, making them interesting candidates for mood disorder treatment .
Antileishmanial Activity
Leishmaniasis, caused by protozoan parasites, remains a global health concern. Some 1H-[1,2,4]triazino[5,6-b]indole derivatives, including those derived from 3-tert-butylbenzene-1,2-diamine, have shown antileishmanial properties . These compounds could potentially contribute to the development of effective treatments against this neglected tropical disease.
DNA Intercalating Agents: Antiviral and Cytotoxic Activity
Indolo[2,3-b]quinoxalines, structurally related to 3-tert-butylbenzene-1,2-diamine, are important DNA intercalating agents. They exhibit antiviral and cytotoxic activity . Researchers investigate their potential for cancer therapy and antiviral drug development.
Polyimides with Enhanced Solubility and Transparency
The diamine 4,4’-(3-(tert-butyl)-4-aminophenoxy)diphenyl ether (derived from 3-tert-butylbenzene-1,2-diamine) has been used in the synthesis of polyimides. These polyimides exhibit improved solubility and transparency, making them valuable for applications in materials science and engineering .
Industrial Applications: tert-Butylation Reactions
Beyond medicinal and materials applications, 3-tert-butylbenzene-1,2-diamine serves as a precursor in tert-butylation reactions. The tert-butyl group enhances lipophilicity, which is crucial for drug permeability through cell walls . Researchers continue to explore its use in synthetic chemistry.
properties
IUPAC Name |
3-tert-butylbenzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6H,11-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXDHQVTOYIHJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-Butyl)benzene-1,2-diamine | |
CAS RN |
61960-95-0 |
Source
|
Record name | 3-tert-butylbenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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